Hydroxyprocain
Übersicht
Beschreibung
Hydroxyprocain, mit der Summenformel C13H20N2O3, ist ein Lokalanästhetikum. Es ist bekannt für seine Fähigkeit, Nervenimpulse durch die gezielte Blockade von Natriumkanälen zu unterdrücken, wodurch es in medizinischen Anwendungen nützlich ist, bei denen eine lokale Anästhesie erforderlich ist .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound kann durch Veresterung von 4-Aminosalicylsäure mit 2-(Diethylamino)ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Dicyclohexylcarbodiimid, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Veresterungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und die Qualitätskontrolle umfassen, um pharmazeutische Standards zu erfüllen .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am aromatischen Ring, was zur Bildung von Chinonderivaten führt.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen zu ihren entsprechenden Aminen reduziert werden.
Substitution: this compound kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an den Ester- und Amin-Funktionsgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Chinonderivate.
Reduktion: Aminen.
Substitution: Verschiedene substituierte Ester und Amine.
Wissenschaftliche Forschungsanwendungen
Hydroxyprocain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Aminreaktionen eingesetzt.
Biologie: Untersucht wurden seine Auswirkungen auf Nervenzellen und sein möglicher Einsatz in der Neurobiologieforschung.
Medizin: Als Lokalanästhetikum bei kleinen chirurgischen Eingriffen und zahnärztlichen Anwendungen eingesetzt.
Industrie: Verwendet in der Formulierung von topischen Anästhesie-Cremes und -Gelen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Natriumkanäle in Nervenzellen angreift. Es bindet an die Natriumkanäle und hemmt den Einstrom von Natriumionen, wodurch die Initiierung und Weiterleitung von Nervenimpulsen verhindert wird. Diese Wirkung führt zu einer lokalen Anästhesie und einem Verlust des Gefühls in dem Zielbereich.
Ähnliche Verbindungen:
Procain: Ein weiteres Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, das sich jedoch in seiner chemischen Struktur unterscheidet.
Lidocain: Ein weit verbreitetes Lokalanästhetikum mit einem schnelleren Wirkungseintritt und einer längeren Wirkdauer im Vergleich zu this compound.
Bupivacain: Bekannt für seine verlängerte Wirkdauer, wodurch es für längere chirurgische Eingriffe geeignet ist.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner spezifischen Esterbindung und des Vorhandenseins einer Hydroxylgruppe am aromatischen Ring, was seine pharmakokinetischen Eigenschaften und Stoffwechselwege beeinflusst .
Wirkmechanismus
Target of Action
Hydroxyprocaine primarily targets sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
Hydroxyprocaine enters sodium channels and binds to the receptor, thereby affecting the passage of sodium ions . This interaction inhibits the influx of sodium ions, which prevents the initiation and transmission of nerve impulses, resulting in a loss of sensation .
Biochemical Pathways
It is known that local anesthetics like hydroxyprocaine can influence various cellular processes by interacting with different receptors and enzymes
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of Hydroxyprocaine’s action is the inhibition of nerve impulse transmission, leading to a loss of sensation . This makes Hydroxyprocaine effective as a local anesthetic.
Action Environment
The action, efficacy, and stability of Hydroxyprocaine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and the specific physiological conditions of the patient . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Hydroxyprocaine are not fully understood yet. It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hydroxyprocaine involves its interaction with sodium channels . Hydroxyprocaine primarily targets sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells . Hydroxyprocaine enters sodium channels and binds to the receptor, thereby affecting the passage of sodium ions . This interaction inhibits the influx of sodium ions, which prevents the initiation and transmission of nerve impulses, resulting in a loss of sensation .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the compound’s effects can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways of Hydroxyprocaine involve the strengthening of the biosynthetic pathway and the disruption of branching pathways, resulting in increased metabolic flow of α-ketoglutarate in the Tricarboxylic acid cycle .
Transport and Distribution
It is known that the compound can interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxyprocaine can be synthesized through the esterification of 4-aminosalicylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of hydroxyprocaine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control to meet pharmaceutical standards .
Types of Reactions:
Oxidation: Hydroxyprocaine can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives under specific conditions.
Substitution: Hydroxyprocaine can participate in nucleophilic substitution reactions, especially at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amines.
Vergleich Mit ähnlichen Verbindungen
Procaine: Another local anesthetic with a similar mechanism of action but differs in its chemical structure.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to hydroxyprocaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
Uniqueness of Hydroxyprocaine: Hydroxyprocaine is unique due to its specific ester linkage and the presence of a hydroxyl group on the aromatic ring, which influences its pharmacokinetic properties and metabolic pathways .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-15(4-2)7-8-18-13(17)11-6-5-10(14)9-12(11)16/h5-6,9,16H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCYMOJHVOGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197591 | |
Record name | Hydroxyprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-53-6 | |
Record name | Hydroxyprocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyprocaine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyprocaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydroxyprocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxyprocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPROCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12LGO1XVPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial clinical applications of Hydroxyprocaine?
A: Hydroxyprocaine, often formulated with penicillin, showed early promise in treating leprosy. Studies involving over 100 patients across different countries reported favorable outcomes with this combination therapy []. Notably, researchers highlighted the drug's excellent tolerability. Treatment durations ranged from 3 to 24 months, with intramuscular injections administered at varying intervals [, ].
Q2: Beyond leprosy, were there other diseases Hydroxyprocaine was investigated for?
A: Yes, researchers explored Hydroxyprocaine-penicillin in combination with paratebin for treating tuberculosis []. Additional studies investigated its effects on tubercle bacteria using in vitro models like incubated eggs [].
Q3: What are the antibacterial properties of Hydroxyprocaine?
A: While primarily recognized for its local anesthetic properties, Hydroxyprocaine demonstrated notable antibacterial effects. Researchers specifically investigated its action against tubercle bacteria and its potential synergistic effects when combined with antibiotics like penicillin [, , ].
Q4: Were there any studies on the stability and characteristics of Hydroxyprocaine?
A: Yes, researchers conducted solid-state characterizations of Hydroxyprocaine hydrochloride, revealing insights into its polymorphic forms []. This type of research is essential for understanding drug stability and formulation.
Q5: How does the structure of Hydroxyprocaine relate to its anesthetic activity?
A: Although the provided abstracts lack detailed structural-activity relationship (SAR) data for Hydroxyprocaine, a study comparing its local anesthetic properties and toxicity to Hydroxyamethocaine sheds some light on this aspect []. Such comparative analyses help in understanding how subtle structural modifications can influence a molecule's pharmacological profile.
Q6: Were there any reported limitations or challenges with Hydroxyprocaine therapy?
A: Some studies presented critical analyses of Hydroxyprocaine-penicillin therapy, particularly in the context of tuberculosis treatment []. This suggests that while initial findings appeared promising, further investigation was necessary to fully understand its efficacy and potential drawbacks.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.